QO 58
Overview
Description
Mechanism of Action
Target of Action
The primary targets of QO-58 are the Kv7 potassium channels , specifically Kv7.2, Kv7.3, Kv7.4, and Kv7.5 . These channels are voltage-gated potassium channels that play a crucial role in stabilizing the neuronal membrane potential and regulating neuronal excitability .
Mode of Action
QO-58 interacts with its targets by activating the Kv7 channels . It increases the current amplitudes, shifts the voltage-dependent activation curve in a more negative direction, and slows the deactivation of Kv7.2/Kv7.3 currents . The mechanism of QO-58’s activation of Kv7 channels is distinct from that used by other known Kv7 openers .
Biochemical Pathways
The activation of Kv7 channels by QO-58 affects the neuronal excitability pathways . By increasing the activity of these channels, QO-58 helps to stabilize the neuronal membrane potential, thereby reducing neuronal excitability . This modulation of neuronal excitability is particularly relevant in conditions such as epilepsy and neuropathic pain .
Result of Action
The activation of Kv7 channels by QO-58 leads to several molecular and cellular effects. It enhances native neuronal M currents, resulting in the depression of evoked action potentials . This results in a decrease in neuronal excitability, which can have therapeutic benefits in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of QO-58. For instance, in a study on hypertension, it was found that diminished Kv7 channel activity in the central amygdala contributes to elevated sympathetic outflow in primary hypertension . .
Biochemical Analysis
Biochemical Properties
QO-58 acts as a potent modulator of Kv7 channels, including Kv7.2, Kv7.3, Kv7.4, and Kv7.5. These channels are essential for maintaining the resting membrane potential and controlling the excitability of neurons. QO-58 increases the current amplitudes of these channels, shifts the voltage-dependent activation curve to more negative potentials, and slows the deactivation of Kv7.2/Kv7.3 currents . By enhancing the activity of these channels, QO-58 can stabilize neuronal activity and reduce hyperexcitability, which is beneficial in conditions such as epilepsy and neuropathic pain.
Cellular Effects
QO-58 has been shown to influence various cellular processes, particularly in neurons. By modulating Kv7 channels, QO-58 affects cell signaling pathways that are crucial for neuronal function. The compound’s ability to enhance Kv7 channel activity leads to a reduction in neuronal excitability, which can help prevent excessive firing of neurons. This modulation of cell signaling pathways can also impact gene expression and cellular metabolism, contributing to the overall therapeutic effects of QO-58 .
Molecular Mechanism
At the molecular level, QO-58 exerts its effects by binding to the Kv7 channels and enhancing their activity. This binding interaction shifts the voltage-dependent activation of the channels to more negative potentials, making it easier for the channels to open and conduct potassium ions. This results in the stabilization of the resting membrane potential and a reduction in neuronal excitability. Additionally, QO-58 slows the deactivation of Kv7.2/Kv7.3 currents, prolonging their activity and further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of QO-58 have been observed to change over time. The compound has a half-life of approximately 3 hours in plasma, indicating its stability and sustained activity in vivo . Over longer periods, QO-58 has been shown to maintain its efficacy in reducing neuronal excitability and managing pain.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of QO-58 vary with different dosages. At lower doses, QO-58 effectively reduces neuronal excitability and alleviates pain without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including potential impacts on other ion channels and cellular processes . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Transport and Distribution
Within cells and tissues, QO-58 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as the nervous system. The transport and distribution of QO-58 are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the site of action .
Subcellular Localization
QO-58 is localized to specific subcellular compartments, where it exerts its activity. The compound may be directed to these compartments through targeting signals or post-translational modifications. The subcellular localization of QO-58 is essential for its function, as it ensures that the compound interacts with its target channels and exerts its therapeutic effects .
Preparation Methods
Synthetic Routes:: The synthetic route to QO 58 involves several steps, starting from commercially available precursors. While I don’t have specific details on the exact synthetic pathway, organic chemists typically employ a combination of reactions such as condensations, cyclizations, and functional group transformations.
Industrial Production:: For industrial-scale production, this compound likely follows a more efficient and scalable process. proprietary information regarding industrial methods remains confidential.
Chemical Reactions Analysis
QO 58 undergoes various chemical reactions, including oxidation, reduction, and substitution. Let’s explore some key aspects:
Oxidation: this compound may be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the functional groups, affecting its pharmacological properties.
Substitution: Substituting specific atoms or groups can alter this compound’s activity.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides).
Major Products:: The specific products formed during these reactions depend on reaction conditions and regioselectivity. Isolating and characterizing these products would provide valuable insights.
Scientific Research Applications
QO 58’s versatility extends across scientific disciplines:
Chemistry: Researchers study its reactivity, stability, and novel derivatives.
Biology: Investigating its effects on ion channels and cellular excitability.
Medicine: Potential applications in treating neuronal hyperexcitability disorders.
Industry: Developing K7 channel modulators for therapeutic use.
Comparison with Similar Compounds
QO 58 stands out due to its unique chemical structure and Kv7 channel modulation. Similar compounds include other Kv7 channel openers or blockers, but this compound’s distinct features set it apart.
Properties
IUPAC Name |
5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl2F4N4O/c19-15-9(6-10(21)16(20)26-15)11-7-12(29)28-17(25-11)13(8-4-2-1-3-5-8)14(27-28)18(22,23)24/h1-7,27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHKPWSDFSDKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN3C2=NC(=CC3=O)C4=CC(=C(N=C4Cl)Cl)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl2F4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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